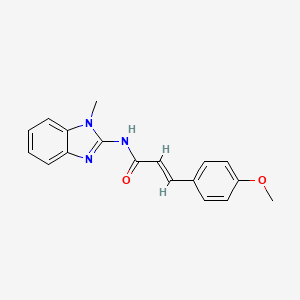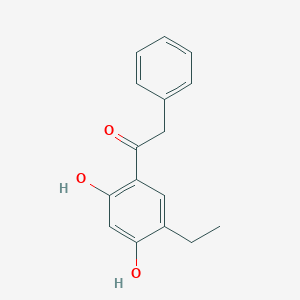![molecular formula C14H12FN3OS B5856666 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MP-CPT, is a chemical compound that has been studied extensively in scientific research. It is a potent inhibitor of the enzyme checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle regulation. MP-CPT has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
CHK1 is a key regulator of the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the formation of cancerous cells. 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide inhibits CHK1 by binding to its ATP-binding site, preventing its activity and leading to cell cycle arrest and DNA damage. This ultimately results in the death of cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effectiveness of other chemotherapy drugs, such as gemcitabine and cisplatin. In addition, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potency and specificity for CHK1 inhibition. It has also been shown to have low toxicity in normal cells. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide could focus on its potential as a combination therapy with other chemotherapy drugs, as well as its use in treating inflammatory diseases. Additionally, further studies could investigate the mechanisms of resistance to this compound and how to overcome them. Finally, research could explore the potential of this compound as a diagnostic tool for cancer, as CHK1 is overexpressed in many cancer types.
Métodos De Síntesis
The synthesis of 4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form 4-fluoro-N-(4-methyl-2-pyridinyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the thioamide derivative, which is subsequently treated with thionyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential as an anti-cancer agent. Its ability to inhibit CHK1 makes it a promising candidate for use in combination with other chemotherapy drugs to enhance their effectiveness. This compound has shown activity against a range of cancer types, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-2-4-11(15)5-3-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPNRGJQDHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)